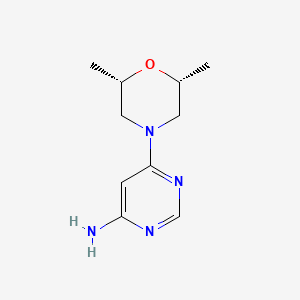

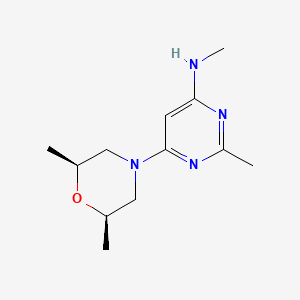

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

Overview

Description

“(2S,6R)-2,6-Dimethylmorpholine” is a chemical compound that belongs to the class of morpholine derivatives . It has a CAS Number of 171753-74-5 and a molecular weight of 115.18 . The IUPAC name for this compound is (2R,6R)-2,6-dimethylmorpholine .

Molecular Structure Analysis

The molecular formula of “(2S,6R)-2,6-dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da .

Scientific Research Applications

Antifungal Applications

A study by Jafar et al. (2017) explored the antifungal effects of several dimethylpyrimidin-derivatives, including compounds structurally similar to 6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine. These compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal activity, suggesting potential development into antifungal agents (Jafar et al., 2017).

Analgesic and Anti-Inflammatory Activity

Abu‐Hashem and Youssef (2011) synthesized compounds, including derivatives of this compound, and assessed their analgesic and anti-inflammatory activities. Some of these compounds exhibited promising results in this regard (Abu‐Hashem & Youssef, 2011).

Enzyme Inhibitory Properties

Boy et al. (2020) conducted a study involving the synthesis of novel Mannich bases derived from 2,6-dimethylmorpholine, a structural component of the compound . These bases showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Boy et al., 2020).

Antiangiogenic Potential

A 2021 study by Jafar and Hussein explored the antiangiogenic effects of synthetic compounds derived from a structure similar to this compound. This research demonstrated that these compounds, particularly one identified as compound (1), could be powerful antiangiogenic agents, as indicated by their theoretical binding energy results (Jafar & Hussein, 2021).

Photophysical Properties and pH-Sensing Application

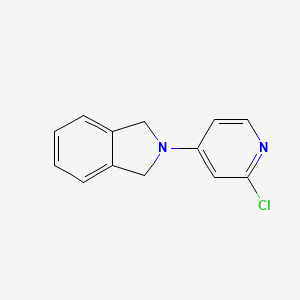

Yan et al. (2017) synthesized and characterized 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione derivatives, which exhibited solid-state fluorescence emission and positive solvatochromism. These compounds have potential applications in colorimetric pH sensors and logic gates (Yan et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, cis-2,6-Dimethylpiperazine, indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

- Specifically, it modulates the functioning of the glutamatergic system , which plays a crucial role in neuroplasticity associated with depression .

- (2R,6R)-HNK’s exact mechanism remains unclear, but it is thought to act by:

Target of Action

Mode of Action

Biochemical Pathways

Properties

IUPAC Name |

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNSHQZLXFOPK-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=NC(=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC(=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

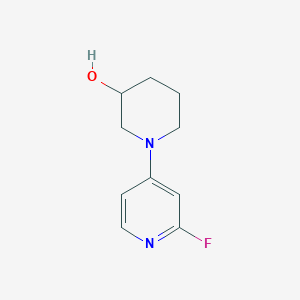

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)